molecular formula C16H25N5O B5592239 4-(4-isobutyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine

4-(4-isobutyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5592239
M. Wt: 303.40 g/mol
InChI Key: KAEIFYGEPLYURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-(4-isobutyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, typically involves nucleophilic substitution reactions and the condensation of key functional groups. These processes allow for the introduction of various substituents into the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with desired properties (Sekiya, Hata, & Yamada, 1983).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the subject compound, plays a crucial role in determining their chemical reactivity and biological activity. The presence of piperazinyl and pyrrolidinyl groups attached to the pyrimidine core influences the basicity, molecular weight, and overall shape of the molecule, which are essential factors in its interaction with biological targets and chemical reagents (Sekiya, Hata, & Yamada, 1983).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which can modify their chemical structure and, consequently, their biological activity. The reactivity of these compounds can be attributed to the electrophilic nature of the pyrimidine ring and the nucleophilic properties of the attached piperazine and pyrrolidinyl groups (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of 4-(4-isobutyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, such as solubility, melting point, and crystalline structure, are influenced by the molecular interactions and steric hindrance of the substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Gehringer et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are central to their utility in chemical syntheses and their biological activities. These properties are dictated by the electronic environment of the pyrimidine ring and the nature of its substituents (Sekiya, Hata, & Yamada, 1983).

Scientific Research Applications

Synthesis and Structural Analysis

One study details the synthesis of pyrimidine derivatives , including the process of condensation involving compounds related to 4-(4-isobutyryl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, to explore their anti-inflammatory and analgesic activities. This research demonstrates the utility of these compounds in synthesizing molecules with potential medicinal benefits, providing a foundational approach for the development of new therapeutic agents (Sondhi et al., 2007).

Another example includes the condensation of 2-aminofluorene with α,ω-dibromoalkanes , producing derivatives of piperazine, among other compounds. This process highlights the versatility of pyrimidine derivatives in forming a range of chemical structures with potential for various scientific applications (Barak, 1968).

Pharmacological Properties

Piperazinyl-glutamate-pyrimidines have been studied for their role as potent P2Y12 antagonists, illustrating the potential of pyrimidine derivatives in inhibiting platelet aggregation, a critical factor in the prevention of thrombotic events. This research indicates the therapeutic potential of these compounds in cardiovascular diseases (Parlow et al., 2009).

Antimicrobial and Antifungal Activities

The preparation and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives were explored, showing significant activity against gram-negative bacteria. This study underscores the potential use of these compounds in developing new antibacterial agents, particularly against resistant strains (Matsumoto & Minami, 1975).

Furthermore, amides from Piper hispidum and Piper tuberculatum , bearing pyrrolidine and piperidine moieties, demonstrated antifungal activity against Cladosporium sphaerospermum. This finding suggests the potential of pyrimidine derivatives in addressing fungal infections and contributing to the discovery of new antifungal compounds (Navickiene et al., 2000).

properties

IUPAC Name

2-methyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-13(2)15(22)20-11-9-19(10-12-20)14-5-6-17-16(18-14)21-7-3-4-8-21/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEIFYGEPLYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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